Diisopropanolamine

Catalog No.
S576552
CAS No.
110-97-4
M.F
C6H15NO2
C6H15NO2
(CH3CHOHCH2)2NH
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropanolamine

CAS Number

110-97-4

Product Name

Diisopropanolamine

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol

Molecular Formula

C6H15NO2
C6H15NO2
(CH3CHOHCH2)2NH

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3

InChI Key

LVTYICIALWPMFW-UHFFFAOYSA-N

SMILES

CC(CNCC(C)O)O

Solubility

Soluble (>=10 mg/ml) (NTP, 1992)
Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons.
In water, 8.6X10+5 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 87

Synonyms

1,1’-Iminobis[2-propanol]; 1,1’-Iminodi-2-propanol; Bis(2-hydroxypropyl)amine; Bis(2-propanol)amine; DIPA; DIPA (alcohol); Di-2-propanolamine; N,N-Bis(2-hydroxypropyl)amine; N,N-Diisopropanolamine; NSC 4963

Canonical SMILES

CC(CNCC(C)O)O

Safety and Toxicity Studies

  • Dermal and Oral Toxicity: Research has been conducted to investigate the potential adverse effects of DIPA exposure through different routes. Studies involving rats showed no significant systemic effects upon dermal application at specific doses. However, oral administration in higher doses resulted in increased kidney weight, which was reversible upon cessation of exposure PubMed: .
  • Developmental and Reproductive Toxicity: Studies exploring the potential impact of DIPA on pregnant rats and their offspring found no maternal or developmental effects at the tested doses PubMed: .

Absorption and Metabolism Studies

  • ADME (Absorption, Distribution, Metabolism, and Excretion): Researchers have investigated how DIPA is absorbed, distributed, metabolized, and excreted in the body. Studies involving rats demonstrated that DIPA can be absorbed through both intravenous and dermal routes. The primary route of excretion observed was through urine, with DIPA and its metabolite, monoisopropanolamine (MIPA), being detected PubMed: .

Diisopropanolamine is a secondary amino alcohol with the molecular formula C6H15NO2. It is characterized as a clear, colorless liquid or a white to yellow crystalline solid, often possessing a fishy or ammoniacal odor. The compound is hygroscopic and soluble in water, with a solubility of approximately 870 g/L at 20°C . Diisopropanolamine serves various roles in industrial and personal care applications, functioning as an emulsifier, stabilizer, and chemical intermediate .

Typical of amines and alcohols:

  • Acid-Base Reactions: As a base, diisopropanolamine can neutralize acids to form salts and water. These reactions are exothermic, releasing heat .
  • Reactivity with Carbon Dioxide: Diisopropanolamine can absorb carbon dioxide, forming carbamate salts through the reaction:

    CO2+2R2NHR2NCO2+R2NH2+\text{CO}_2+2\text{R}_2\text{NH}\rightarrow \text{R}_2\text{NCO}_2^-+\text{R}_2\text{NH}_2^+

    where R represents the isopropanolamine functional groups .
  • Reactivity with Other Compounds: It may react with oxidizing agents and is incompatible with isocyanates, halogenated organics, and strong reducing agents like hydrides .

Diisopropanolamine exhibits some biological activity, notably in studies involving cell cultures. Research has shown its potential effects on choline uptake and phospholipid synthesis in Chinese hamster ovary cells . Additionally, toxicity studies indicate that it can cause irritation to the skin and eyes upon direct contact . Its safety profile suggests that while vapor concentrations may not irritate immediately, prolonged exposure can lead to serious health risks.

Diisopropanolamine can be synthesized through several methods:

  • Reaction of Isopropanolamine with Propylene Oxide: This method involves the interaction of isopropanolamine or ammonia with propylene oxide to yield diisopropanolamine .
  • Hydrolysis of Related Compounds: The hydrolysis of certain derivatives may also produce diisopropanolamine as a byproduct.

Research has indicated that diisopropanolamine interacts effectively with carbon dioxide, making it suitable for gas treatment processes. Studies have focused on its absorption properties when mixed with polar organic solvents, highlighting its efficiency in capturing carbon dioxide compared to other amines . Additionally, its role in biological systems has been explored concerning cellular uptake mechanisms.

Diisopropanolamine shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

CompoundMolecular FormulaKey Features
DiethanolamineC4H11NO2Used primarily as a surfactant and emulsifier
MonoethanolamineC2H7NOCommonly used in gas treatment; less steric hindrance than diisopropanolamine
TriethanolamineC6H15NO3More hydroxyl groups; used in personal care products for its moisturizing properties
IsopropanolamineC3H9NOA simpler structure that serves as a precursor to diisopropanolamine

Diisopropanolamine's unique structure allows for enhanced stability and solubility compared to its simpler counterparts while providing specific functionalities that make it valuable in both industrial and cosmetic applications.

Physical Description

Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999)
Liquid
White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline]
WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR.

Color/Form

White waxy solid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

133.110278721 g/mol

Monoisotopic Mass

133.110278721 g/mol

Boiling Point

480.2 °F at 760 mmHg (NTP, 1992)
249 °C
248 °C

Flash Point

259 °F (NTP, 1992)
255 °F (127 °C) (open cup)
127 °C o.c.

Heavy Atom Count

9

Vapor Density

4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 4.6

Density

0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float
0.989 at 20 °C/4 °C
Relative density (water = 1): 0.99

LogP

-0.82 (LogP)
log Kow= -0.82

Decomposition

The substance decomposes on heating and on burning producing toxic gases (nitrogen oxides).
When heated to decomposition it emits toxic fumes of /nitrogen oxide/.

Melting Point

107.6 °F (NTP, 1992)
32-42 °C
42 °C

UNII

0W44HYL8T5

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

0.02 mmHg at 108 °F (NTP, 1992)
0.000125 [mmHg]
1.25X10-4 mm Hg at 25 °C /extrapolated/
Vapor pressure, Pa at 42 °C: 2.67

Pictograms

Irritant

Irritant

Impurities

Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs.

Other CAS

110-97-4
68153-96-8

Absorption Distribution and Excretion

19.5 mg/kg (14)C-DIPA in acetone /was applied dermally/ to an area of skin on the shoulder of four female Fisher 344 rats. After evaporation of the solvent /site of application remained covered for 48 hr/. At 48 hr 25% of the substance had penetrated the skin (12% excreted in the urine, 1% excreted in the feces and expired air, 12.5% remaining in the tissue and 73% was recovered from the application site and surroundings.
When 4 female Fischer-344 rats were injected iv with 19 mg (14)C-labelled diisopropanolamine in aqueous solution, more than 70% of the radioactivity was eliminated from the blood during the first 6 hr. About 90% of the dose was recovered from the urine within 12 hours.

Wikipedia

Diisopropanolamine

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Other stabilisers

Methods of Manufacturing

Preperation: J. N. Wickert, US 1988225 (1935 to Carbide and Carbon Chem.)
Reaction of propylene oxide with ammonia.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Transportation Equipment Manufacturing
Paper Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Wholesale and Retail Trade
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
2-Propanol, 1,1'-iminobis-: ACTIVE
2-Propanol, 1,1'-iminobis-, N-(hydrogenated tallow alkyl) derivs.: INACTIVE

Analytic Laboratory Methods

Detection by gas chromatography with flame ionization.

Storage Conditions

Separated from strong oxidants, strong acids. Dry. Keep in the dark. Well closed.

Dates

Modify: 2023-08-15

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